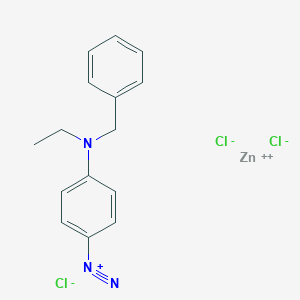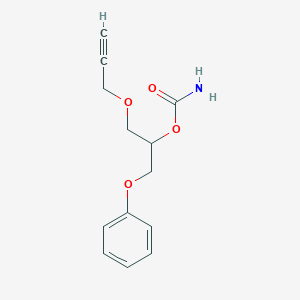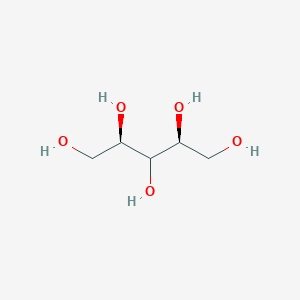
4-Amino-4'-nitrodiphenyl sulfide
描述
4-Amino-4’-nitrodiphenyl sulfide is an organic compound with the molecular formula C12H10N2O2S. It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a diphenyl sulfide backbone. This compound is known for its applications in various fields, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
4-Amino-4’-nitrodiphenyl sulfide can be synthesized through the reaction of chlorobenzene with sodium sulfide in a two-phase system composed of water and an organic solvent. This reaction is typically carried out in the presence of a phase-transfer catalyst under continuous hydroacoustic treatment . The reaction conditions involve maintaining a specific temperature and pH to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 4-Amino-4’-nitrodiphenyl sulfide often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of phase-transfer catalysts and continuous hydroacoustic treatment is crucial for achieving high efficiency in the production process.
化学反应分析
Types of Reactions
4-Amino-4’-nitrodiphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted diphenyl sulfide derivatives.
科学研究应用
4-Amino-4’-nitrodiphenyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 4-Amino-4’-nitrodiphenyl sulfide involves its interaction with molecular targets through various pathways:
Molecular Interactions: The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Amino-4’-nitrodiphenyl ether
- 4-Amino-4’-nitrodiphenyl disulfide
- 4-Amino-4’-nitrodiphenyl sulfone
Uniqueness
4-Amino-4’-nitrodiphenyl sulfide is unique due to its specific combination of functional groups (amino and nitro) attached to a diphenyl sulfide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
4-(4-nitrophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPKGHOGUVVDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073154 | |
| Record name | 4-[(4-Nitrophenyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-59-7 | |
| Record name | 4-[(4-Nitrophenyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-((p-Nitrophenyl)thio)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-4'-nitrodiphenyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(4-Nitrophenyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(p-nitrophenylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-4'-NITROPHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ6Y8J91OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Amino-4'-nitrodiphenyl sulfide interesting for nonlinear optics?
A1: this compound stands out for its ability to efficiently generate a second harmonic, a key property in nonlinear optics. Research indicates that its powder second harmonic generation efficiency is about 10 times higher than that of urea []. This efficiency stems from the sulfur atom's ability to effectively transmit electron density between the electron-donating amino group and the electron-accepting nitro group.
Q2: How does the sulfur atom in this compound compare to other bridging atoms in terms of electron density transmission?
A2: Studies comparing this compound with analogous compounds where the sulfur atom is replaced by oxygen, SO, SO2, or CH2 have shown that sulfur is superior in facilitating electron density transmission between the donor and acceptor groups []. This efficient transmission is linked to the observed enhanced nonlinear optical properties.
Q3: What is the nature of the lowest-energy excited state in this compound?
A3: Spectroscopic analyses, including absorption and emission studies in various solvents, have revealed that the lowest-energy, fluorescent singlet state in this compound is an intramolecular charge transfer (ICT) state []. This state involves a full electron charge transfer from the amino group to the nitro group, resulting in a significant dipole moment of approximately 50 D.
Q4: Are there other ICT states present in this compound?
A4: Yes, besides the lowest-energy ICT state, a low-energy, intense absorption band suggests the presence of another ICT state []. This state arises from a partial electron charge transfer from the sulfur atom to the nitro group.
Q5: How do the hyperpolarizabilities of this compound compare to its chalcogen analogues?
A5: Interestingly, while this compound exhibits superior frequency-doubling efficiency in its powdered solid form compared to its oxygen, selenium, and tellurium analogues, this difference is not reflected in their molecular hyperpolarizabilities [, ]. The sulfur, selenium, and tellurium analogues possess comparable hyperpolarizabilities, while the oxygen analogue shows a slightly lower value.
Q6: How does the molecular packing of this compound influence its crystal growth?
A6: As a polar organic crystal, the growth habits of this compound are heavily influenced by its internal structure, specifically the arrangement of its molecules and the interactions of solvent molecules with the polar faces of the growing crystal []. Understanding these interactions is crucial for controlling crystal growth and achieving desired crystal habits.
Q7: What methods can be used to determine the solubility of this compound?
A7: The solubility of this compound in various organic solvents, including n-butanol, ethyl acetate, chlorobenzene, toluene, dichloromethane, and chloroform, has been successfully determined using a laser monitoring dynamic technique and synthetic method []. This data is essential for optimizing crystallization processes and developing formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)












